(2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the fluorinated pyrrolidine with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biochemical Research: It is used as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Agriculture: The compound is explored for its potential use in agrochemicals, such as pesticides or herbicides.
Electronics: It is used in the development of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to potent biological effects. The carboxamide group plays a crucial role in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
(2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxylate: A closely related ester derivative with similar structural features.
(2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-thioamide: A thioamide analogue with sulfur replacing the oxygen in the carboxamide group.
Uniqueness:
Structural Features: The presence of two fluorine atoms and a carboxamide group in (2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide imparts unique chemical and biological properties.
Biological Activity: The compound’s specific interactions with molecular targets make it distinct from other similar compounds, offering potential advantages in various applications.
Properties
IUPAC Name |
(2S)-4,4-difluoro-N,N-dimethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c1-11(2)6(12)5-3-7(8,9)4-10-5/h5,10H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXUAKXQBPHMZ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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